molecular formula C15H31N3O8S B8106208 m-PEG3-Sulfone-PEG3-azide

m-PEG3-Sulfone-PEG3-azide

Cat. No.: B8106208
M. Wt: 413.5 g/mol
InChI Key: NRRNNKUSZIHIJY-UHFFFAOYSA-N
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Description

m-PEG3-Sulfone-PEG3-azide is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains a sulfone group and an azide group, making it a versatile reagent in various chemical reactions, particularly in click chemistry. The compound is often used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG3-Sulfone-PEG3-azide typically involves the reaction of PEG derivatives with sulfone and azide groups. One common method includes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where the azide group reacts with an alkyne group in the presence of a copper catalyst . This reaction is known for its high efficiency and specificity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process often includes rigorous purification steps to ensure the compound meets the required standards for research and industrial applications .

Mechanism of Action

The mechanism of action of m-PEG3-Sulfone-PEG3-azide primarily involves its participation in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole rings, which are crucial in the formation of PROTACs. These PROTACs exploit the ubiquitin-proteasome system to selectively degrade target proteins, thereby modulating biological pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-PEG3-Sulfone-PEG3-azide is unique due to its azide group, which allows it to participate in highly specific and efficient click chemistry reactions. This makes it particularly valuable in the synthesis of PROTACs and other bioconjugates, where precision and stability are crucial .

Properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31N3O8S/c1-21-4-5-23-8-10-25-12-14-27(19,20)15-13-26-11-9-24-7-6-22-3-2-17-18-16/h2-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRNNKUSZIHIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCS(=O)(=O)CCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N3O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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